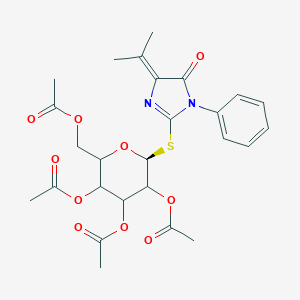![molecular formula C24H20ClN3O5S B303510 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B303510.png)
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide, also known as CDKI-73, is a novel compound that has been synthesized for the purpose of scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
Mechanism of Action
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide acts as a dual inhibitor of cyclin-dependent kinase 9 (CDK9) and DNA methyltransferase 1 (DNMT1). CDK9 is a protein kinase that is involved in the regulation of transcription, while DNMT1 is an enzyme that is involved in DNA methylation. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide inhibits the activity of CDK9 and DNMT1, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide inhibits the phosphorylation of RNA polymerase II, leading to the inhibition of transcription and cell proliferation. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide also induces the expression of p21, a protein that is involved in the regulation of the cell cycle. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a highly specific inhibitor of CDK9 and DNMT1, which makes it a useful tool for studying the role of these proteins in various biological processes. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide also has a relatively low toxicity, which allows for its use in in vivo studies. However, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. One area of research is the optimization of the synthesis method to obtain higher yields of pure N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. Another area of research is the development of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide analogs with improved solubility and potency. In addition, further studies are needed to fully understand the long-term effects of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide and its potential use in the treatment of various diseases. Finally, the use of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Synthesis Methods
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide was synthesized using a multi-step process that involved the reaction of 2,4-dimethoxybenzaldehyde with 2-amino-5-chlorobenzonitrile to form 5-chloro-2,4-dimethoxyphenyl imidazole. This intermediate was then reacted with 4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazole-2-thiol to form N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. The synthesis method was optimized to obtain high yields of pure N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effect on normal cells. In addition to its anti-cancer properties, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide |
|---|---|
Molecular Formula |
C24H20ClN3O5S |
Molecular Weight |
498 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20ClN3O5S/c1-31-20-13-21(32-2)18(12-17(20)25)26-22(29)14-34-24-27-19(11-16-9-6-10-33-16)23(30)28(24)15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,26,29)/b19-11+ |
InChI Key |
RZBBAKMSHLRZCC-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=N/C(=C/C3=CC=CO3)/C(=O)N2C4=CC=CC=C4)Cl)OC |
SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



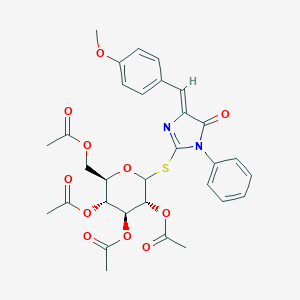
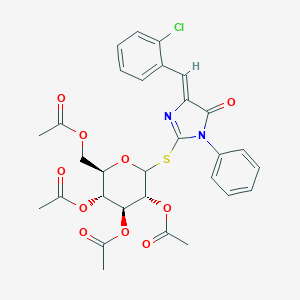
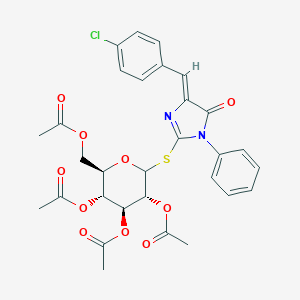

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
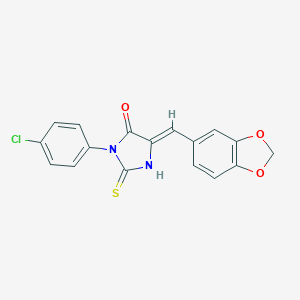

![3-Benzyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303439.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)-2-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303440.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303441.png)
![3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303444.png)
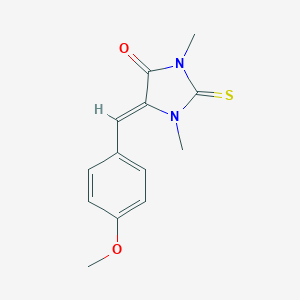
![5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
